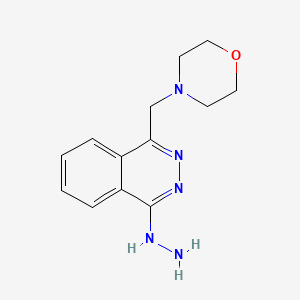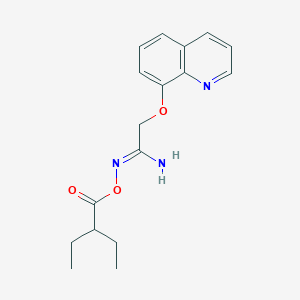
1-(3,3-Bishydroxymethylcyclobut-1-yl)-uracil
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3,3-Bishydroxymethylcyclobut-1-yl)-uracil is a synthetic compound characterized by a cyclobutane ring substituted with two hydroxymethyl groups and a uracil moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,3-Bishydroxymethylcyclobut-1-yl)-uracil typically involves multi-step organic reactions. One common approach is to start with a cyclobutane derivative, such as 3,3-dimethoxycyclobutane, which undergoes hydroxylation to introduce the hydroxymethyl groups. The uracil moiety is then attached through a nucleophilic substitution reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.
化学反応の分析
Types of Reactions
1-(3,3-Bishydroxymethylcyclobut-1-yl)-uracil can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: The uracil moiety can be reduced to dihydro-uracil derivatives.
Substitution: The hydroxymethyl groups can participate in nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products
Oxidation: Aldehydes or carboxylic acids.
Reduction: Dihydro-uracil derivatives.
Substitution: Ethers or esters.
科学的研究の応用
1-(3,3-Bishydroxymethylcyclobut-1-yl)-uracil has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
作用機序
The mechanism of action of 1-(3,3-Bishydroxymethylcyclobut-1-yl)-uracil involves its interaction with specific molecular targets. The uracil moiety can mimic natural nucleobases, allowing the compound to interfere with nucleic acid synthesis and function. This can lead to the inhibition of viral replication or the induction of apoptosis in cancer cells. The hydroxymethyl groups may also enhance the compound’s solubility and bioavailability .
類似化合物との比較
Similar Compounds
1-(3,3-Dimethoxycyclobut-1-yl)-uracil: Similar structure but with methoxy groups instead of hydroxymethyl groups.
1-(3,3-Bis(benzyloxymethyl)cyclobut-1-yl)-uracil: Contains benzyloxymethyl groups, which may affect its reactivity and biological activity.
Uniqueness
1-(3,3-Bishydroxymethylcyclobut-1-yl)-uracil is unique due to the presence of hydroxymethyl groups, which can participate in hydrogen bonding and enhance the compound’s interactions with biological targets. This structural feature may contribute to its potential therapeutic applications .
特性
| 138420-49-2 | |
分子式 |
C10H14N2O4 |
分子量 |
226.23 g/mol |
IUPAC名 |
1-[3,3-bis(hydroxymethyl)cyclobutyl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C10H14N2O4/c13-5-10(6-14)3-7(4-10)12-2-1-8(15)11-9(12)16/h1-2,7,13-14H,3-6H2,(H,11,15,16) |
InChIキー |
AIRWAARKRQOYEY-UHFFFAOYSA-N |
正規SMILES |
C1C(CC1(CO)CO)N2C=CC(=O)NC2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Imidazo[1,2-a]pyrazin-8-amine, N-(1-methylethyl)-3-phenyl-](/img/structure/B12897339.png)
![2-amino-9-[(2R,4S,5R)-5-[[tert-butyl(diphenyl)silyl]oxymethyl]-4-hydroxyoxolan-2-yl]-1H-purin-6-one](/img/structure/B12897348.png)
![1-(4-Methoxy-9H-pyrido[3,4-b]indol-1-yl)ethane-1,2-diol](/img/structure/B12897364.png)
![2-{[(3-Oxo-2,3-dihydro-1,2-oxazol-5-yl)methyl]sulfanyl}benzoic acid](/img/structure/B12897374.png)
![1,4-Naphthalenedione, 2-hydroxy-3-[1-(phenylsulfonyl)-1H-indol-3-yl]-](/img/structure/B12897386.png)
![Dibenzo[d,f]indole](/img/structure/B12897390.png)
